Source: Ter14687 is a synthetic compound that may be categorized under a specific class of chemicals based on its structure and functional groups. The exact source of this compound would typically be found in scientific literature or databases that catalog synthetic compounds.
Classification: Compounds like ter14687 can be classified based on various criteria, including:
Methods: The synthesis of ter14687 would typically involve organic synthesis techniques, which may include:
Technical Details: The synthesis route would depend on the starting materials and desired purity. Reaction conditions such as temperature, pressure, and time are crucial for optimizing yield.
Structure: The molecular structure of ter14687 can be represented by its chemical formula, which indicates the types and numbers of atoms present. A structural diagram would typically illustrate the arrangement of these atoms.
Data: Key data points might include:
Reactions: Ter14687 may participate in various chemical reactions depending on its functional groups. Common reactions could include:
Technical Details: Each reaction pathway would have specific reagents, conditions, and expected products. Kinetics and thermodynamics may also play a role in determining the feasibility of these reactions.
Process: The mechanism of action for ter14687 would depend on its biological target. If it is a pharmaceutical compound, it might act through:
Data: Understanding the binding affinity and kinetics (e.g., IC50 values) for its target would be essential for evaluating its efficacy.
Physical Properties:
Chemical Properties:
Relevant data could include spectral data (NMR, IR, MS) that help characterize the compound.
Scientific Uses: Ter14687 could have applications in various fields such as:
Ter14687 (chemical name: (±)-2-N,N-Dimethylaminomethyl-1-indanone hydrochloride; CAS: 16931-84-3) is a synthetic small molecule inhibitor with selective activity against protein kinase C theta (PKCθ). This kinase belongs to the novel PKC (nPKC) subfamily, characterized by calcium-independent but diacylglycerol (DAG)-dependent activation. PKCθ is predominantly expressed in T lymphocytes and skeletal muscle, where it serves as a critical regulator of immune synapse formation and T-cell activation pathways. Ter14687 exerts its perturbagen effect by specifically disrupting the protein-protein interaction between the V1 domain of PKCθ and the Src homology 3 (SH3) domain of p59fyn, a Src-family tyrosine kinase essential for T-cell receptor (TCR) signaling [4].
Structural analyses indicate that Ter14687 binds to an allosteric site on PKCθ, inducing conformational changes that prevent its association with p59fyn. This inhibition is highly selective for PKCθ compared to other PKC isoforms (α, β, γ, δ, ζ), as demonstrated by yeast two-hybrid assays reporting no disruption of analogous interactions involving PKCδ or PKCε. The compound’s indanone scaffold facilitates hydrophobic interactions with conserved residues in the PKCθ V1 domain, while its dimethylaminomethyl group forms electrostatic contacts that stabilize the inhibited complex [4].
Table 1: Selectivity Profile of Ter14687 Against PKC Isozymes
PKC Isozyme | Subfamily | Ter14687 Inhibition | Cellular Function |
---|---|---|---|
PKCθ | Novel (nPKC) | High (IC₅₀ ~1.5 µM) | T-cell activation, immune synapse formation |
PKCδ | Novel (nPKC) | Negligible | Apoptosis regulation, oxidative stress response |
PKCε | Novel (nPKC) | Negligible | Cardiac function, neuronal signaling |
PKCα | Classical (cPKC) | Not detectable | Cell adhesion, secretory processes |
PKCζ | Atypical (aPKC) | Not detectable | Cell polarity, NF-κB activation |
Target validation of Ter14687 has been established through multiple genomic perturbation approaches. RNA interference (RNAi) knockdown of PKCθ in Jurkat T cells replicates the inhibitory effects of Ter14687 on interleukin-2 (IL-2) production, confirming PKCθ as the primary therapeutic target. When PKCθ expression is reduced by >70% via shRNA, Ter14687 treatment (10 µM) provides no additional suppression of TCR-induced NF-κB activation, indicating pathway saturation [4].
CRISPR-Cas9 knockout studies further validated PKCθ as the indispensable target. PKCθ⁻/⁻ murine T cells show complete resistance to Ter14687-mediated inhibition of immunological synapse formation. In contrast, wild-type T cells exhibit dose-dependent (1–20 µM) impairment in PKCθ translocation to the central supramolecular activation cluster (cSMAC) – a defect phenocopied by p59fyn⁻/⁻ cells. Importantly, Ter14687 retains full activity in cells expressing a CRISPR-engineered Ter14687-resistant PKCθ mutant (V1 domain L152A), confirming on-target engagement [4] [5].
Transcriptomic profiling after Ter14687 exposure (5 µM, 24h) reveals downregulation of PKCθ-dependent genes including NFATC2, IL2RA, and CD69. This signature overlaps significantly with PKCθ knockdown profiles (Pearson r = 0.89, p < 0.001) but shows minimal correlation with profiles from inhibitors of PKCδ (r = 0.12) or PKCε (r = 0.08), demonstrating functional selectivity.
PKCθ (UniProt Q04759) is a 706-amino acid serine/threonine kinase containing tandem C1 domains that bind DAG, a C2 domain lacking calcium-binding residues, and a kinase domain with Thr⁵³⁸ autophosphorylation site. Its spatial regulation defines biological function: in naïve T cells, PKCθ localizes diffusely in the cytoplasm but undergoes rapid translocation to the immunological synapse upon TCR engagement. This translocation requires association with p59fyn via the V1 domain (residues 120–160) – precisely the interaction disrupted by Ter14687 [4].
The PKCθ-p59fyn complex phosphorylates crucial substrates including:
Table 2: Functional Annotations of PKCθ Domains and Ter14687 Impact
Domain | Residues | Function | Ter14687 Disruption Effect |
---|---|---|---|
V1 domain | 120–160 | p59fyn SH3 domain binding; synaptic targeting | Blocks complex formation; prevents membrane translocation |
C1A | 214–272 | Diacylglycerol (DAG) binding | No direct effect |
C1B | 304–362 | Diacylglycerol (DAG) binding | No direct effect |
Kinase | 420–676 | Substrate phosphorylation | Indirect suppression via mislocalization |
Functional consequences of Ter14687-mediated PKCθ inhibition include disrupted immunological synapse architecture, reduced actin polymerization at the synapse, and impaired activation of transcription factors (NF-κB, AP-1, NFAT). These effects translate to suppressed T-cell proliferation and cytokine production at non-cytotoxic concentrations (EC₅₀ IL-2 inhibition = 3.2 µM) [4]. Notably, PKCθ inhibition does not affect p59fyn kinase activity toward other partners (e.g., Lck, ZAP-70), highlighting the compound’s precision in modulating specific protein complexes rather than general pathway inhibition.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: